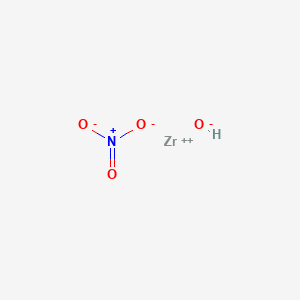

Zirconium(2+) hydroxide nitrate (1/1/1)

説明

Zirconium(2+) hydroxide nitrate (1/1/1), also known as zirconyl nitrate hydrate, is an inorganic compound with the molecular formula H₂N₂O₇Zr (or ZrNO₃(OH)·H₂O), corresponding to a 1:1:1 ratio of hydroxide, nitrate, and water . It has an average molecular mass of 233.247 g/mol and is identified by CAS numbers 13746-89-9 and 13826-66-9 . This compound typically exists as white, hygroscopic crystals that decompose at 100°C and are highly soluble in water and alcohol .

特性

CAS番号 |

55326-67-5 |

|---|---|

分子式 |

HNO4Zr |

分子量 |

170.24 g/mol |

IUPAC名 |

zirconium(2+);hydroxide;nitrate |

InChI |

InChI=1S/NO3.H2O.Zr/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |

InChIキー |

ALACSOMYHWDEDE-UHFFFAOYSA-M |

正規SMILES |

[N+](=O)([O-])[O-].[OH-].[Zr+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Zirconium(2+) hydroxide nitrate (1/1/1) can be synthesized through a co-precipitation method. This involves the reaction of zirconium nitrate with a base such as potassium hydroxide (KOH) under controlled conditions. The reaction typically takes place in an aqueous solution, where the zirconium nitrate acts as the precursor and the base facilitates the precipitation of zirconium hydroxide. The reaction conditions, such as temperature, concentration, and pH, are optimized to obtain the desired crystalline structure and morphology .

Industrial Production Methods

Industrial production of zirconium(2+) hydroxide nitrate (1/1/1) often involves large-scale co-precipitation processes. The precursor zirconium nitrate is dissolved in water, and a base is added to the solution to induce precipitation. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters are carefully controlled to ensure high purity and consistent quality of the compound .

化学反応の分析

Types of Reactions

Zirconium(2+) hydroxide nitrate (1/1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxide.

Reduction: Under certain conditions, it can be reduced to lower oxidation states of zirconium.

Substitution: The hydroxide and nitrate ions can be substituted with other anions or ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include zirconium oxide, various zirconium complexes, and substituted zirconium compounds. These products have diverse applications in catalysis, materials science, and other fields .

科学的研究の応用

Zirconium(2+) hydroxide nitrate (1/1/1) has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.

Biology: The compound’s biocompatibility makes it useful in biomedical research, including drug delivery systems and medical implants.

Medicine: Its antimicrobial and antioxidant properties are explored for potential therapeutic applications.

Industry: It is used in the production of ceramics, coatings, and other advanced materials.

作用機序

The mechanism by which zirconium(2+) hydroxide nitrate (1/1/1) exerts its effects involves its interaction with various molecular targets and pathways. In catalysis, the compound’s Lewis acidic properties facilitate various chemical transformations. In biomedical applications, its biocompatibility and stability play a crucial role in its effectiveness. The hydroxide and nitrate ions can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and functionality .

類似化合物との比較

Key Properties:

- Structure : The compound likely contains a zirconium(2+) core coordinated by hydroxide, nitrate, and water ligands, though commercial samples are often basic due to hydrolysis .

- Applications: Used as a precursor for catalysts in organic synthesis, composite materials, and nano-coating technologies .

- Hazards : Classified as an oxidizing agent (UN 2728, Hazard Class 5.1) due to its nitrate content .

Comparison with Similar Zirconium and Metal Nitrate Compounds

Comparative Data Table

Structural and Functional Differences

Oxidation State :

- Zirconium(2+) hydroxide nitrate features Zr in the +2 oxidation state, which is less common compared to the +4 state in zirconium tetrachloride (ZrCl₄) and zirconium silicate (ZrSiO₄) . This lower oxidation state may influence its redox reactivity and ligand coordination.

- Zinc nitrate (Zn²⁺) shares a divalent metal center but lacks the hydroxide ligand present in the zirconium compound .

Hydrolysis Behavior: Zirconium(2+) hydroxide nitrate readily hydrolyzes to form zirconium oxide (ZrO₂) nanoparticles, a property exploited in nano-coating synthesis . In contrast, zirconium tetrachloride hydrolyzes exothermically to produce HCl and zirconium oxychloride .

Thermal Stability :

- Decomposes at 100°C, lower than zirconium silicate (>1,500°C) but comparable to zinc nitrate (decomposes at ~105°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。